1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol
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Overview
Description
1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a hydroxyl group attached to a methylpropyl side chain. Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol typically involves the bromination of thiophene followed by the introduction of the methylpropyl side chain. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then subjected to a Grignard reaction with 2-methylpropan-1-ol to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium amide (NaNH₂) or organolithium reagents can be employed for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the dehalogenated thiophene derivative.
Substitution: The major products are substituted thiophenes with various functional groups.
Scientific Research Applications
1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: It serves as a precursor for the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromothiophen-3-yl)ethanone: Similar structure but with an ethanone side chain instead of a methylpropyl side chain.
1-(5-Bromothiophen-3-yl)-N,N-dimethylmethanamine: Contains a dimethylmethanamine group instead of a hydroxyl group.
1-((5-Bromothiophen-3-yl)methyl)piperazine: Features a piperazine ring attached to the thiophene ring.
Uniqueness
1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol is unique due to the combination of the bromine atom and the hydroxyl group on the methylpropyl side chain. This structural arrangement imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11BrOS |
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Molecular Weight |
235.14 g/mol |
IUPAC Name |
1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H11BrOS/c1-5(2)8(10)6-3-7(9)11-4-6/h3-5,8,10H,1-2H3 |
InChI Key |
BZMFUXLWSJRCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CSC(=C1)Br)O |
Origin of Product |
United States |
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